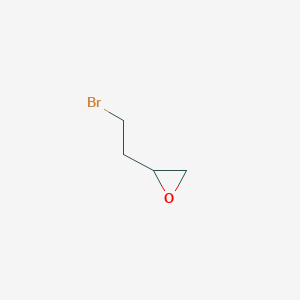

2-(2-Bromoethyl)oxirane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 295369. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-bromoethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c5-2-1-4-3-6-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKODPGZNBMIZFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201313624 | |

| Record name | 2-(2-Bromoethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201313624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13287-42-8 | |

| Record name | 2-(2-Bromoethyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13287-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ocirane, (2-bromoethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013287428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13287-42-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Bromoethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201313624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-bromoethyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-1,2-epoxybutane CAS number 13287-42-8

An In-depth Technical Guide to 4-Bromo-1,2-epoxybutane (CAS: 13287-42-8)

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 4-Bromo-1,2-epoxybutane, a bifunctional reagent of significant interest to researchers and professionals in organic synthesis and drug development. With full editorial control, this document moves beyond a standard data sheet to offer field-proven insights, explain the causality behind experimental choices, and provide self-validating protocols grounded in authoritative sources.

Strategic Overview: The Utility of a Bifunctional Building Block

4-Bromo-1,2-epoxybutane, also known as (2-Bromoethyl)oxirane, is a colorless to light yellow liquid possessing two distinct reactive centers: a strained epoxide ring and a primary alkyl bromide.[1][2][3] This dual functionality is not a complication but rather its primary strategic advantage. It allows for orthogonal or sequential chemical transformations, enabling the construction of complex molecular architectures from a simple C4 building block.[4][5] Its principal application lies in its role as a versatile intermediate for introducing a reactive epoxyethyl or a bromoethyl moiety in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs).[5][6]

Physicochemical and Safety Data Summary

A clear understanding of a reagent's properties is foundational to its effective and safe use. The following tables summarize the key physicochemical and safety data for 4-Bromo-1,2-epoxybutane.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 13287-42-8 | [3][6][7] |

| Molecular Formula | C₄H₇BrO | [1][6][7] |

| Molecular Weight | 151.00 g/mol | [1][3][7] |

| Appearance | Colorless to light yellow liquid | [2][3] |

| Boiling Point | 80 °C at 50 mmHg | [1][3][7] |

| Density | 1.521 g/cm³ at 20-25 °C | [1][3][8] |

| Refractive Index | 1.476 | [1][3] |

| Flash Point | 59 °C | [1][3] |

| Vapor Pressure | 3.64 mmHg at 25 °C | [1][9] |

| Solubility | Immiscible in water; soluble in organic solvents. |[1] |

Table 2: Hazard and Safety Information

| Category | Information | Source(s) |

|---|---|---|

| Hazard Symbols | Xi (Irritant) | [1] |

| Risk Codes | R36/37/38: Irritating to eyes, respiratory system and skin. | [1][4] |

| Safety Descriptions | S23: Do not breathe vapour. S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36: Wear suitable protective clothing. | [1][4] |

| Storage | Store at 2-8 °C in a dry, well-ventilated place away from heat and ignition sources. | [1][3][4] |

| Incompatible Materials | Strong oxidizing agents. |[10] |

Reactivity and Mechanistic Pathways

The synthetic utility of 4-Bromo-1,2-epoxybutane stems from the differential reactivity of its two functional groups. The choice of reactants and conditions dictates which site reacts, providing precise control over the synthetic outcome.

A. The Epoxide Ring: A Target for Nucleophiles

The three-membered oxirane ring is highly strained and susceptible to ring-opening reactions by a wide range of nucleophiles. This reaction can proceed via two distinct, pH-dependent mechanisms.

-

Base/Neutral Conditions: Nucleophilic attack occurs at the least sterically hindered carbon (C1), following a classic SN2 trajectory. This pathway is highly regioselective and is the most common strategy employed in synthesis.

-

Acidic Conditions: The epoxide oxygen is first protonated, activating the ring. The nucleophile then attacks the more substituted carbon (C2), which can better stabilize the partial positive charge that develops in the transition state.

Figure 1. Regioselectivity of epoxide ring-opening under different pH conditions.

B. The Alkyl Bromide: A Classic SN2 Substrate

The primary alkyl bromide is an excellent electrophile for SN2 reactions. Nucleophiles can displace the bromide ion, forming a new carbon-nucleophile bond. This reaction is generally straightforward and high-yielding, provided that a non-nucleophilic base is used if the nucleophile is acidic.

C. Synthetic Strategy: A Bifunctional Workflow

The true power of this reagent is realized when both functional groups are utilized in a synthetic plan. A common strategy involves first using a nucleophile to open the epoxide, which unmasks a secondary alcohol. This alcohol can then be used to direct subsequent reactions, or the bromide can be displaced in a separate step.

Figure 2. A sequential reaction workflow utilizing the bifunctionality of the reagent.

Synthesis and Purification Protocols

While several synthetic routes exist, a common and reliable method involves the intramolecular cyclization of a bromohydrin precursor, which itself can be formed from 4-bromo-1-butene. This approach is an adaptation of the Williamson ether synthesis.[11]

Protocol 1: Synthesis of 4-Bromo-1,2-epoxybutane from a Bromohydrin

Causality: This protocol relies on the deprotonation of the hydroxyl group by a base to form a potent alkoxide nucleophile. This alkoxide then immediately undergoes an intramolecular SN2 reaction, displacing the adjacent bromide to form the strained, three-membered epoxide ring. The choice of a non-aqueous solvent like THF prevents competing reactions with water.

Materials:

-

1-Bromo-butane-2-ol (or similar bromohydrin precursor)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and an argon inlet, suspend sodium hydride (1.2 eq) in anhydrous THF.

-

Addition of Precursor: Dissolve the bromohydrin precursor (1.0 eq) in anhydrous THF and add it to the addition funnel.

-

Reaction: Cool the NaH suspension to 0 °C in an ice bath. Add the bromohydrin solution dropwise over 30 minutes, controlling the rate to manage hydrogen gas evolution.

-

Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine (1 x 50 mL), then dry over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator. The crude product is then purified by vacuum distillation.[11][12]

Protocol 2: Purification by Vacuum Distillation

Trustworthiness: This protocol is a self-validating system. Successful purification is confirmed by achieving a stable boiling point at a specific pressure and by subsequent analytical characterization (e.g., GC-MS, NMR) showing a purity of >98%.[7]

Equipment:

-

Distillation flask and receiving flask

-

Short-path distillation head with a thermometer

-

Vacuum pump with a pressure gauge

-

Heating mantle and stir bar

Procedure:

-

Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

-

Vacuum Application: Charge the distillation flask with the crude product. Begin stirring and slowly apply vacuum, observing for any bumping.

-

Heating: Once a stable vacuum is achieved (e.g., 50 mmHg), slowly heat the flask using the heating mantle.

-

Fraction Collection: Collect the fraction that distills at a constant temperature of approximately 80 °C.[1][7] Discard any initial forerun or final high-boiling residue.

-

Storage: Transfer the purified, colorless liquid to a clean, dry amber bottle and store under an inert atmosphere at 2-8 °C.[3]

Safe Handling and Storage

Adherence to strict safety protocols is non-negotiable when working with reactive intermediates.

-

Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves (e.g., nitrile), and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.[10]

-

Engineering Controls: Ensure that eyewash stations and safety showers are readily accessible. Use explosion-proof electrical and ventilation equipment due to the compound's flammability.[10]

-

Handling: Avoid direct contact with skin, eyes, and respiratory tract.[1] Do not breathe vapors.[1][4] Use spark-proof tools and ground all equipment to prevent static discharge.[10]

-

Disposal: Dispose of waste in accordance with local, state, and federal environmental regulations. Do not release into the environment.[1]

Conclusion

4-Bromo-1,2-epoxybutane is a powerful and versatile bifunctional reagent. A thorough understanding of its reactivity, combined with meticulous execution of synthesis and purification protocols, enables researchers to leverage its unique properties for the efficient construction of valuable and complex molecules. The insights and procedures detailed in this guide provide a solid foundation for the successful application of this important chemical building block in research and development.

References

-

4-Bromo-1,2-epoxy-butane - ChemBK. (2024-04-09). [Link]

-

4-Bromo-1,2-epoxy-butane;(2-Bromoethyl)oxirane - Jinma Pharma(Wuhan) Co., Ltd. (n.d.). [Link]

-

1,2-epoxy-4-bromobutane - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). [Link]

-

(2-Bromoethyl)oxirane - Angene Chemical. (n.d.). [Link]

-

Product information, 4-Bromo-1,2-epoxy-butane - P&S Chemicals. (n.d.). [Link]

- Novel method for separating and purifying 1,2-epoxybutane - Google P

-

METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE) - Organic Syntheses Procedure. (n.d.). [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 4-Bromo-1,2-epoxy-butane;(2-Bromoethyl)oxirane [jmapharma.com]

- 3. (2-Bromoethyl)oxirane | 13287-42-8 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. dakenchem.com [dakenchem.com]

- 6. 4-Bromo-1,2-epoxybutane (13287-42-8) at Nordmann - nordmann.global [nordmann.global]

- 7. anaxlab.com [anaxlab.com]

- 8. (S)-4-BROMO-1,2-EPOXYBUTANE | 61847-07-2 [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. fishersci.com [fishersci.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Bromoethyl)oxirane

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with 2-(2-Bromoethyl)oxirane. It moves beyond a simple data sheet to provide an in-depth understanding of its core physical properties, the methodologies for their validation, and its inherent chemical reactivity. This document is structured to deliver field-proven insights grounded in established scientific principles, ensuring both accuracy and practical applicability.

Introduction: A Versatile Bifunctional Reagent

This compound, also known as 4-bromo-1,2-epoxybutane, is a valuable bifunctional molecule in organic synthesis.[1][2][3] Its structure incorporates two distinct electrophilic centers: a strained oxirane (epoxide) ring and a primary alkyl bromide. This unique combination allows for sequential, regioselective reactions, making it a versatile building block for constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals and other biologically active compounds.[3] The molecule is chiral, and its enantiomerically pure forms, such as (S)-(-)-(2-Bromoethyl)oxirane, are sought-after for stereospecific synthesis.[4][5]

This guide will elucidate the fundamental physical and chemical characteristics of this reagent, provide protocols for verifying these properties, and explore the logic behind its synthetic applications.

Section 1: Core Physicochemical Properties

A precise understanding of a reagent's physical properties is fundamental to its effective application in experimental design, reaction scale-up, and purification processes. This compound is a colorless liquid at room temperature, often described as having a faint, sweet, or special odor.[1][3] It is immiscible with water but soluble in common organic solvents.[1][3]

Table 1: Key Physical and Chemical Identifiers for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇BrO | [2][4][6] |

| Molecular Weight | 151.00 g/mol | [4][6] |

| CAS Number | 13287-42-8 (Racemate) | [2][6] |

| 61847-07-2 ((S)-enantiomer) | [4][5] | |

| Appearance | Colorless liquid | [1][3] |

| Density | 1.521 g/mL at 20 °C | [5][6] |

| Boiling Point | 80 °C at 50 mmHg | [5][6] |

| Refractive Index | n²⁰/D 1.476 | [5][6] |

| Flash Point | 59 °C (138.2 °F) - Closed Cup | [5][6] |

| Vapor Pressure | 3.64 mmHg at 25 °C | [6] |

| Solubility | Insoluble in water; Soluble in organic solvents | [1][3] |

Section 2: Structural Validation & Expected Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the bromoethyl chain and the oxirane ring. Protons on the epoxide ring (oxirane protons) typically resonate in the 2.5-3.5 ppm region.[7] The protons on the carbon adjacent to the bromine atom (-CH₂Br) would appear further downfield, likely in the 3.4-3.6 ppm range, due to the deshielding effect of the halogen. The adjacent methylene protons (-CH₂-) would be expected upfield of this, likely showing complex splitting patterns (multiplets) due to coupling with both the oxirane and bromoethyl protons.

-

¹³C NMR: The carbon NMR would provide complementary information. The two carbons of the oxirane ring are expected in the 45-55 ppm range. The carbon bonded to the bromine atom (C-Br) would appear in the 30-40 ppm range, while the final methylene carbon would be found further upfield.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule.

-

C-O Stretch: A key absorption for ethers, including epoxides, is the C-O single bond stretch, which typically appears in the 1050-1150 cm⁻¹ region of the spectrum.[7]

-

C-H Stretch: Aliphatic C-H stretching vibrations from the methylene groups will be observed just below 3000 cm⁻¹.

-

Oxirane Ring Vibrations: The epoxide ring itself has characteristic vibrations, including a ring-breathing mode near 1250 cm⁻¹ and other absorptions around 950-810 cm⁻¹.

-

C-Br Stretch: The carbon-bromine bond stretch is expected in the fingerprint region, typically between 600-700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 150 and an M+2 peak at m/z 152 of nearly equal intensity, which is the characteristic isotopic signature for a molecule containing one bromine atom.

Section 3: Chemical Reactivity & Synthetic Application

The synthetic utility of this compound stems from its dual electrophilic nature. The high ring strain of the epoxide makes it susceptible to nucleophilic attack, while the bromo- group serves as an excellent leaving group in Sₙ2 reactions. This allows for a controlled, stepwise functionalization.

Mechanism: Nucleophilic Ring-Opening

The most common transformation is the nucleophilic ring-opening of the epoxide. Under basic or neutral conditions, this reaction proceeds via an Sₙ2 mechanism . The nucleophile preferentially attacks the less sterically hindered carbon of the epoxide, leading to a highly regioselective outcome.[8] This is a cornerstone of its utility, as it allows for predictable product formation. A wide variety of nucleophiles, including amines, thiols, and alkoxides, can be employed.[8][9]

The diagram below illustrates this general, field-proven workflow.

Caption: Generalized workflow for the Sₙ2 ring-opening reaction.

Representative Protocol: Synthesis of a β-Amino Alcohol

The following is a representative, self-validating protocol for the reaction with a secondary amine, based on established procedures for epoxide aminolysis.[9]

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as acetonitrile or ethanol.

-

Addition of Nucleophile: Add the secondary amine (e.g., morpholine, 1.1 eq.) to the solution. If the amine salt is used or if the amine is not basic enough, a non-nucleophilic base like potassium carbonate (1.5 eq.) can be added to facilitate the reaction.

-

Reaction Execution: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the amine. The choice to heat is causal; less nucleophilic amines require more energy to overcome the activation barrier of the Sₙ2 reaction.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting epoxide is consumed. This ensures the reaction is driven to completion, maximizing yield.

-

Workup: Cool the reaction mixture to room temperature. If a solid base was used, filter it off. Evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water or brine to remove any remaining salts or water-soluble impurities.

-

Purification & Validation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the desired β-amino alcohol. The structure and purity of the final product should be confirmed by NMR and MS, validating the outcome of the protocol.

Section 4: Methodologies for Physical Property Determination (Trustworthiness)

The trustworthiness of the data presented in Section 1 relies on standardized, reproducible experimental methods. Describing these protocols provides a self-validating system, allowing any researcher to verify the reported properties.

Diagram: Characterization Method Selection

Caption: Decision workflow for selecting a physical property measurement technique.

Protocol 1: Density Determination using a Pycnometer

This method provides a highly precise density value by accurately measuring the mass of a known volume of the liquid.

-

Calibration: Thoroughly clean and dry a pycnometer of known volume. Weigh the empty, dry pycnometer on an analytical balance (m₁).

-

Reference Measurement: Fill the pycnometer with deionized water at a known temperature (e.g., 20 °C) and weigh it (m₂). The volume of the pycnometer (V) is calculated as V = (m₂ - m₁) / ρ_water, where ρ_water is the known density of water at that temperature. This calibration step is critical for accuracy.

-

Sample Measurement: Dry the pycnometer completely. Fill it with this compound, ensuring no air bubbles are trapped. Insert the stopper, allowing excess liquid to exit through the capillary.

-

Final Weighing: Carefully wipe the exterior and weigh the filled pycnometer (m₃).

-

Calculation: The density of the sample (ρ_sample) is calculated as: ρ_sample = (m₃ - m₁) / V .

Protocol 2: Boiling Point Determination by Micro-Reflux (Capillary Method)

This micro-scale method is ideal for determining the boiling point when only a small amount of sample is available.

-

Apparatus Setup: Attach a small test tube containing 1-2 mL of this compound to a thermometer. Place a small, inverted capillary tube (sealed at one end) into the liquid.

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil). Heat the bath gradually.

-

Observation: As the liquid heats, a rapid and continuous stream of bubbles will emerge from the open end of the inverted capillary. This occurs as the vapor pressure of the liquid equals the external pressure.

-

Cooling and Measurement: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubble stream stops and the liquid just begins to be drawn back into the capillary tube. This moment signifies the equilibrium between the vapor pressure and the atmospheric pressure.

Protocol 3: Refractive Index Measurement using an Abbe Refractometer

The refractive index is a measure of how light bends as it passes through the liquid and is a sensitive indicator of purity.

-

Instrument Preparation: Turn on the refractometer and ensure the prism surfaces are clean. Calibrate the instrument using a standard of known refractive index (e.g., distilled water).

-

Sample Application: Place a few drops of this compound onto the lower prism.

-

Measurement: Close the prisms. Look through the eyepiece and turn the adjustment knob until the light and dark fields are sharply focused and meet at the crosshairs.

-

Reading: Read the refractive index value from the instrument's scale. Record the temperature, as refractive index is temperature-dependent.

Conclusion

This compound is a potent synthetic intermediate whose physical properties and chemical reactivity are intrinsically linked. Its density, boiling point, and refractive index are not merely datasheet values but are critical parameters for handling, purification, and reaction control. The dual electrophilicity of the molecule, governed by the principles of ring strain and nucleophilic substitution, provides a predictable and powerful tool for synthetic chemists. By understanding the fundamental properties detailed in this guide and employing the rigorous methodologies for their verification, researchers can confidently and effectively leverage this versatile building block in the pursuit of novel chemical entities.

References

-

SpectraBase. (n.d.). 2-(2-Bromoethyl)-3-methyl-oxirane. Retrieved January 9, 2026, from [Link]

-

ChemBK. (2024). This compound. Retrieved January 9, 2026, from [Link]

-

Jinon Pharma (Wuhan) Co., Ltd. (n.d.). (2-Bromoethyl)oxirane. Retrieved January 9, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of the bromo-alkyl-oxirane by epoxidation reaction of bromo-alkenes. Retrieved January 9, 2026, from [Link]

-

Chemistry LibreTexts. (2025). 4.9: Spectroscopy of Ethers and Epoxides. Retrieved January 9, 2026, from [Link]

-

ChemBK. (2024). 4-Bromo-1,2-epoxy-butane. Retrieved January 9, 2026, from [Link]

-

ResearchGate. (2025). Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O. Retrieved January 9, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol. Retrieved January 9, 2026, from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. (2-Bromoethyl)oxirane [jinonpharma.com]

- 3. chembk.com [chembk.com]

- 4. scbt.com [scbt.com]

- 5. (S)-(-)-(2-Bromoethyl)oxirane technical, = 90 GC sum of enantiomers 61847-07-2 [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Technical Guide to 2-(2-Bromoethyl)oxirane: A Bifunctional Building Block for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(2-Bromoethyl)oxirane, also known as 4-bromo-1,2-epoxybutane, is a versatile bifunctional electrophile of significant interest in synthetic and medicinal chemistry. Its unique structure, combining a strained, reactive oxirane (epoxide) ring with a primary alkyl bromide, offers two distinct points for sequential or selective nucleophilic attack. This duality allows for the construction of complex molecular architectures, particularly nitrogen- and sulfur-containing heterocycles that are prevalent in pharmacologically active compounds. This guide provides a comprehensive overview of its chemical properties, reactivity principles, synthetic applications, and detailed protocols for its safe handling and use in a laboratory setting.

Core Molecular and Physical Properties

This compound is a colorless liquid with a faint, sweet odor. It is characterized by the molecular formula C₄H₇BrO and a molecular weight of approximately 151.00 g/mol . Its solubility in common organic solvents and insolubility in water are key considerations for reaction and purification procedures.

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [Internal] |

| Synonyms | 4-Bromo-1,2-epoxybutane, 1-Bromo-3,4-epoxybutane | [Internal] |

| Molecular Formula | C₄H₇BrO | [1][2] |

| Molecular Weight | 151.00 g/mol | [2] |

| Monoisotopic Mass | 149.96803 g/mol | [Internal] |

| CAS Number | 13287-42-8 (Racemate) | [1] |

| CAS Number | 61847-07-2 ((S)-enantiomer) | [2] |

| Density | ~1.521 g/mL at 20 °C | [2] |

| Boiling Point | ~80 °C at 50 mmHg | [2] |

| Flash Point | 59 °C (138.2 °F) - closed cup | [2] |

| Refractive Index | ~1.476 (n20/D) | [2] |

The Principle of Dual Electrophilicity: Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from its two distinct electrophilic centers. Understanding the relative reactivity of these sites is paramount for designing selective chemical transformations.

-

Epoxide Ring-Opening: The three-membered oxirane ring is highly strained and susceptible to nucleophilic attack. This reaction proceeds via a classic Sₙ2 mechanism, particularly under neutral or basic conditions. Nucleophiles will preferentially attack the least sterically hindered carbon of the epoxide (C1), leading to a trans-1,2-disubstituted product. The resulting product is a β-substituted alcohol, a common motif in drug molecules.

-

Alkyl Bromide Substitution: The primary alkyl bromide is a competent electrophile for Sₙ2 reactions. The carbon-bromine bond can be cleaved by a wide range of nucleophiles, displacing the bromide anion.

The choice of nucleophile, solvent, and reaction conditions dictates the chemoselectivity. For instance, "hard" nucleophiles like amines often favor opening the epoxide ring first, whereas "softer" nucleophiles might preferentially displace the bromide under certain conditions. This differential reactivity enables stepwise functionalization, which is a powerful tool for building molecular complexity.

Caption: Dual reaction pathways of this compound with nucleophiles.

Applications in Pharmaceutical and Heterocyclic Synthesis

The structure of this compound is an ideal precursor for synthesizing substituted morpholines and other nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.[3][4]

A common and powerful application is the reaction with primary amines. This typically proceeds via a tandem reaction sequence:

-

Initial Ring-Opening: The primary amine first attacks the terminal carbon of the epoxide ring. This is a highly regioselective Sₙ2 reaction that forms a secondary amine and a secondary alcohol.[5]

-

Intramolecular Cyclization: The newly formed secondary amine then acts as an internal nucleophile, displacing the bromide on the ethyl side chain. This intramolecular Sₙ2 reaction forms the six-membered morpholine ring.

This strategy provides a convergent and efficient route to N-substituted morpholines, avoiding the need for protecting groups and multiple linear steps.[6] The resulting morpholine derivatives are scaffolds found in numerous FDA-approved drugs, valued for their favorable physicochemical properties, including improved aqueous solubility and metabolic stability.

Synthesis of this compound

While commercially available, understanding the synthesis of this compound provides context for potential impurities and handling. A common laboratory-scale approach involves the epoxidation of an unsaturated precursor.

Conceptual Synthesis Pathway: The most direct precursor is 4-bromo-1-butene. The epoxidation of the terminal alkene can be achieved using various reagents, with meta-chloroperoxybenzoic acid (m-CPBA) being a classic and effective choice.

Sources

- 1. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. www2.oberlin.edu [www2.oberlin.edu]

- 3. Synthesis of N-substituted morpholine nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Item - Photocatalytic Synthesis of Substituted 2âAryl Morpholines via Diastereoselective Annulation - American Chemical Society - Figshare [acs.figshare.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Introduction: The Strategic Value of a Bifunctional Electrophile

An In-depth Technical Guide to 2-(2-Bromoethyl)oxirane and Its Chemical Synonyms

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist

In the landscape of synthetic chemistry and drug discovery, building blocks that offer multiple, distinct reactive sites are of paramount importance. This compound is a prime example of such a molecule, possessing two electrophilic centers: a strained oxirane (epoxide) ring and a primary alkyl bromide. This dual functionality provides chemists with a versatile platform for sequential or selective reactions, enabling the construction of complex molecular architectures from a simple, readily accessible precursor.[1][2] Its utility as an intermediate in the synthesis of pharmaceuticals and other fine chemicals stems directly from this unique structural arrangement, which allows for the controlled introduction of a hydroxyethyl group and a reactive handle for further elaboration.[2] This guide offers a comprehensive technical overview of this reagent, from its fundamental properties and nomenclature to its core reactivity and practical applications.

Nomenclature and Chemical Identifiers

Precise communication in science begins with unambiguous nomenclature. This compound is known by several synonyms, and it is crucial for researchers to recognize these alternatives when conducting literature searches or sourcing materials. The compound is chiral, and its identifiers may refer to the racemic mixture or specific enantiomers.

| Identifier Type | Value | Source(s) |

| Primary IUPAC Name | This compound | [1] |

| Common Synonyms | 4-Bromo-1,2-epoxybutane | [2][3][4][5] |

| 1,2-Epoxy-4-bromobutane | [1] | |

| 1-Bromo-3,4-epoxybutane | [1] | |

| Bromoethyl epoxide | [1] | |

| CAS Number (Racemic) | 13287-42-8 | [1][2] |

| CAS Number (S)-enantiomer | 61847-07-2 | [6] |

| Molecular Formula | C₄H₇BrO | [1] |

| Canonical SMILES | C1C(O1)CCBr | [1] |

| InChI | InChI=1S/C4H7BrO/c5-2-1-4-3-6-4/h4H,1-3H2 | [1] |

| InChIKey | ZKODPGZNBMIZFX-UHFFFAOYSA-N | [1] |

| MDL Number | MFCD11040246 |

Physicochemical Properties

Understanding the physical properties of a reagent is fundamental to its safe handling, reaction setup, and purification. This compound is a colorless liquid with limited water solubility but good solubility in common organic solvents.[1][3]

| Property | Value | Source(s) |

| Molecular Weight | 151.00 g/mol | [6] |

| Appearance | Colorless liquid with a faint, sweet odor | [1][3] |

| Density | ~1.521 g/mL at 20 °C | [6] |

| Boiling Point | 80 °C at 50 mmHg | [6] |

| Flash Point | 59 °C (138.2 °F) - closed cup | [6] |

| Refractive Index (n20/D) | ~1.476 | [6] |

| Solubility | Insoluble in water; soluble in organic solvents | [1][3] |

| Storage Temperature | Store in a cool, dry place; typically 2-8 °C | [1] |

Synthesis and Manufacturing

While various synthetic routes exist, a common and logical laboratory-scale preparation involves the nucleophilic addition of a vinyl group to epibromohydrin. This is effectively achieved using a Grignard reagent, such as vinylmagnesium bromide. This method leverages the high reactivity of the Grignard reagent to open the epoxide ring of epibromohydrin, followed by an intramolecular cyclization. A more direct industrial route involves the selective epoxidation of 4-bromo-1-butene.[7]

Below is a representative protocol for the synthesis of vinylmagnesium bromide, a key precursor, adapted from established procedures.[8][9]

Detailed Protocol: Preparation of Vinylmagnesium Bromide in THF

-

Expert Insight: This protocol is foundational for many syntheses. The use of tetrahydrofuran (THF) as a solvent is critical, as it effectively solvates the Grignard reagent, maintaining its reactivity.[8] The initiation of the reaction is the most crucial step; activation of the magnesium with iodine or a small amount of pre-formed Grignard reagent is often necessary. All glassware must be rigorously flame-dried under an inert atmosphere (Nitrogen or Argon) to exclude moisture, which would quench the reagent.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (e.g., Drierite), and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine.

-

Initiation: Add enough anhydrous THF via the dropping funnel to just cover the magnesium turnings. Add a small portion (~5-10%) of a solution of vinyl bromide (1.0 equivalent) in anhydrous THF from the dropping funnel.

-

Observation: The reaction has initiated when the brown color of the iodine fades and gentle bubbling (effervescence) is observed at the magnesium surface. Gentle warming may be required. If initiation is difficult, a small amount of 1,2-dibromoethane can be added.

-

Addition: Once the reaction is sustained, add the remaining vinyl bromide solution dropwise at a rate sufficient to maintain a gentle reflux.

-

Completion: After the addition is complete, stir the grey-to-brown mixture at room temperature for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting solution of vinylmagnesium bromide is now ready for use in the subsequent reaction with epibromohydrin.

Visualization: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Mechanisms

The synthetic utility of this compound is defined by its two distinct electrophilic sites. The choice of nucleophile and reaction conditions dictates the outcome, allowing for selective functionalization.

-

Epoxide Ring-Opening: The three-membered oxirane ring is highly strained and susceptible to nucleophilic attack. This reaction relieves ring strain and is a powerful method for forming carbon-heteroatom or carbon-carbon bonds.[10][11]

-

Nucleophilic Substitution: The primary alkyl bromide is a good substrate for SN2 reactions, allowing for displacement of the bromide ion by a wide range of nucleophiles.

Regioselectivity of Epoxide Ring-Opening

The most critical aspect of this reagent's reactivity is the regioselectivity of the epoxide opening. The outcome is dictated by the reaction conditions.

-

Under Basic or Neutral Conditions (SN2 Mechanism): Strong, anionic nucleophiles (e.g., RO⁻, RS⁻, N₃⁻, CN⁻, organometallics) will attack the less sterically hindered carbon of the epoxide in a classic SN2 fashion.[10][12][13] This results in the formation of a secondary alcohol. The leaving group is a poor one (an alkoxide), so the reaction is driven by the potent nucleophile and the release of ring strain.[12]

-

Under Acidic Conditions (SN1-like Mechanism): In the presence of acid, the epoxide oxygen is first protonated, making it an excellent leaving group (a neutral alcohol).[12] The C-O bonds weaken, and a significant partial positive charge develops on the carbon atoms. This positive charge is better stabilized on the more substituted secondary carbon. A weak nucleophile (e.g., H₂O, ROH) will then attack this more substituted carbon.[12][14][15] The mechanism has substantial SN1 character, although a fully formed carbocation is unlikely.[12]

Visualization: Reaction Mechanisms

Caption: Regioselective epoxide opening under basic conditions (SN2).

Applications in Research and Drug Development

This compound is primarily used as a versatile bifunctional intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical industry.[2][16] Its structure allows for the introduction of a 1-hydroxybut-3-enyl or related scaffold, which can serve as a linker or core structural element.

-

Pharmaceutical Intermediates: It is a key starting material for various active pharmaceutical ingredients (APIs). The dual electrophilic sites allow for the sequential addition of different nucleophilic fragments, building molecular complexity in a controlled manner.[2]

-

Synthesis of Heterocycles: The molecule can be used to construct substituted tetrahydrofurans, pyrrolidines, and other heterocyclic systems, which are common motifs in drug candidates. For example, reaction with an amine can lead to an initial epoxide opening, followed by an intramolecular SN2 reaction where the newly formed hydroxyl group displaces the bromide, or the nitrogen attacks the alkyl bromide followed by cyclization.

-

Linker Chemistry: In fields like proteomics and antibody-drug conjugates (ADCs), bifunctional linkers are essential. Derivatives of this compound can be employed to create linkers with defined length and chemical handles for conjugation to proteins and payloads.

Safety and Handling

As a reactive electrophile, this compound must be handled with appropriate caution. It is classified as a flammable liquid and is irritating to the eyes, respiratory system, and skin.[1][6]

GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements | Source(s) |

| 🔥❗ | Warning | H226: Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [6] |

Precautionary Measures and Handling

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[3]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, including chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles.[1][6]

-

Handling: Keep away from heat, sparks, open flames, and other ignition sources. Avoid direct contact with skin, eyes, and respiratory tract. Do not breathe vapor.[1][3]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[1]

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes and seek medical advice.[1]

-

If inhaled: Move the person to fresh air.

-

If swallowed: Do NOT induce vomiting. Seek immediate medical attention.

-

References

-

This compound - Introduction. (2024, April 9). ChemBK. [Link]

-

4-Bromo-1,2-epoxy-butane;(2-Bromoethyl)oxirane. Jinma Pharma(Wuhan) Co., Ltd. [Link]

-

(2-Bromoethyl)oxirane. Wuhan I-pharm Co., Ltd. [Link]

-

(2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method. (2024, May 7). ChemAnalyst. [Link]

-

Aliphatic Nucleophilic Substitution NS11. Addition to Strained Rings: Epoxides. St. Benedict & St. John's University Chemistry. [Link]

-

Ring opening, nucleophilic substitution. (2020, September 29). Chemistry Stack Exchange. [Link]

-

Synthesis of the bromo-alkyl-oxirane by epoxidation reaction of bromo-alkenes. ResearchGate. [Link]

-

A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

(S)-(-)-(2-Bromoethyl)oxirane technical, = 90 GC sum of enantiomers 61847-07-2. MilliporeSigma. [Link]

- Method for the preparation of (e)-4-bromo-2-methylbut-2-en-1-al.

-

Ring opening of epoxides via nucleophilic substitution. (2019, June 5). Chemistry LibreTexts. [Link]

-

Opening of Epoxides. (2020, May 30). Chemistry LibreTexts. [Link]

-

Epoxide Reactions: Base/Neutral Ring Opening (SN2-like). OrgoSolver. [Link]

-

vinyl bromide - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Regioselectivity of acid-catalyzed ring-opening of epoxides. (2013, March 5). Chemistry Stack Exchange. [Link]

-

Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]

-

Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and Mechanism. ChemRxiv. [Link]

-

Regioselectivity of epoxide opening reactions under basic and acidic conditions. ResearchGate. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 4-Bromo-1,2-epoxybutane (13287-42-8) at Nordmann - nordmann.global [nordmann.global]

- 3. chembk.com [chembk.com]

- 4. 4-Bromo-1,2-epoxy-butane;(2-Bromoethyl)oxirane [jmapharma.com]

- 5. (2-Bromoethyl)oxirane [jinonpharma.com]

- 6. (S)-(-)-(2-Bromoethyl)oxirane technical, = 90 GC sum of enantiomers 61847-07-2 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. orgsyn.org [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. aliphatic nucleophilic substitution [faculty.csbsju.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. orgosolver.com [orgosolver.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 16. (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method_Chemicalbook [chemicalbook.com]

solubility of 2-(2-Bromoethyl)oxirane in organic solvents

An In-Depth Technical Guide to the Solubility of 2-(2-Bromoethyl)oxirane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable bifunctional building block in organic synthesis, prized for its two distinct electrophilic centers: a reactive oxirane ring and a primary alkyl bromide. This dual reactivity allows for sequential, regioselective reactions, making it a key intermediate in the synthesis of pharmaceuticals and complex molecules. Successful application in synthesis is critically dependent on solvent selection, which governs reactant solubility, reaction kinetics, and pathway selection. This guide provides a comprehensive analysis of the solubility of this compound, combining theoretical principles with actionable experimental protocols to empower researchers in making informed decisions for their work.

Theoretical Framework for Solubility

Understanding the molecular structure of this compound is fundamental to predicting its behavior in various organic solvents. Several key physicochemical properties, summarized in Table 1, dictate its solubility profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₄H₇BrO | [1][2] |

| Molecular Weight | ~151.00 g/mol | [1][3] |

| Appearance | Colorless liquid | [1][2] |

| Density | ~1.521 g/mL at 20 °C | |

| Boiling Point | 80 °C at 50 mmHg; 157 °C at 760 mmHg | |

| Flash Point | 59 °C (138.2 °F) - closed cup | [3] |

| Topological Polar Surface Area | 12.5 Ų |[1][3] |

The molecule's low topological polar surface area suggests a generally nonpolar character.[1][3] The primary contributors to its polarity are the ether oxygen in the oxirane ring and the carbon-bromine bond. However, the molecule lacks hydrogen bond donors (like O-H or N-H groups), meaning it cannot engage in hydrogen bonding with itself.[4] It can, however, act as a hydrogen bond acceptor via the lone pairs on its oxygen atom.

This structure leads to the following solubility predictions based on the "like dissolves like" principle:

-

Nonpolar Solvents (e.g., Hexane, Toluene): High solubility is expected due to the prevalence of nonpolar C-H and C-C bonds in the molecule, leading to favorable van der Waals interactions.

-

Polar Aprotic Solvents (e.g., Acetone, THF, DMF, Acetonitrile): Good solubility is predicted. These solvents have significant dipole moments that can interact with the polar C-O and C-Br bonds of the solute, without the complicating factor of hydrogen bond donation.[4][5]

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): This is the most complex category. While the molecule is generally reported as soluble in organic solvents, its behavior in protic solvents requires careful consideration.[1][2] The strained epoxide ring is susceptible to nucleophilic attack, a reaction that is often catalyzed by acid and can also proceed under basic or even neutral conditions with nucleophilic solvents.[6][7] Therefore, in polar protic solvents, dissolution may be accompanied by solvolysis (ring-opening), especially over time or upon heating. The compound is described as insoluble or immiscible in water.[1][2]

The relationship between the solute's structure, solvent class, and expected outcome is visualized below.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chembk.com [chembk.com]

- 3. echemi.com [echemi.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 6. Epoxide - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to the Stability and Storage of 2-(2-Bromoethyl)oxirane

This guide provides a comprehensive analysis of the chemical stability, optimal storage conditions, and safe handling protocols for 2-(2-Bromoethyl)oxirane (CAS No: 13287-42-8). Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven insights to ensure the integrity and safe utilization of this versatile bifunctional reagent.

Introduction: The Bifunctional Nature of this compound

This compound, also known as 4-bromo-1,2-epoxybutane, is a valuable intermediate in organic synthesis.[1] Its utility stems from its possession of two distinct and highly reactive functional groups: a strained oxirane (epoxide) ring and a primary alkyl bromide.[2] This unique combination allows for sequential or selective reactions, making it a powerful building block for constructing complex molecular architectures in pharmaceuticals and other fine chemicals.[1]

However, the very features that make this compound synthetically useful also render it susceptible to degradation if not stored and handled with meticulous care. Understanding its inherent reactivity is paramount to preserving its chemical integrity from the moment of receipt to its use in a reaction.

Physicochemical Properties Summary

A foundational understanding of the compound's physical properties is essential for its proper handling and storage.

| Property | Value | Source(s) |

| CAS Number | 13287-42-8 | [2][3] |

| Molecular Formula | C₄H₇BrO | [2] |

| Molecular Weight | 151.00 g/mol | [4] |

| Appearance | Colorless liquid | [1][2] |

| Boiling Point | 157°C at 760 mmHg; 80°C at 50 mmHg | [3][4] |

| Density | 1.521 g/mL at 20°C | [4] |

| Flash Point | 59°C (138.2°F) - closed cup | [3][4] |

| Solubility | Soluble in organic solvents; insoluble in water | [1][2] |

The Chemical Basis of Instability: A Tale of Two Reactive Sites

The stability of this compound is dictated by the reactivity of its two key functional groups. The high ring strain of the epoxide makes it a potent electrophile, while the carbon-bromine bond is susceptible to nucleophilic attack.

Caption: Key electrophilic sites prone to nucleophilic attack.

Epoxide Ring Reactivity

The three-membered epoxide ring is characterized by significant angle and torsional strain, making it highly susceptible to ring-opening reactions.[5] This reactivity is the primary driver of the compound's instability.

-

Acid-Catalyzed Ring Opening: In the presence of trace acids (including Lewis acids or even protic solvents), the epoxide oxygen can be protonated. This protonation dramatically increases the electrophilicity of the ring carbons, making the epoxide vulnerable to attack by even weak nucleophiles like water.[6][7] The attack typically occurs at the more substituted carbon if it can stabilize a partial positive charge.[8][9]

-

Base-Catalyzed Ring Opening: Strong nucleophiles and bases (e.g., hydroxide, alkoxides, amines) can directly attack one of the epoxide carbons via an SN2 mechanism.[7][9] This attack occurs at the less sterically hindered carbon atom, leading to the formation of a halohydrin or other substituted alcohols.[10]

Alkyl Halide Reactivity

The carbon-bromine bond is polarized, with the carbon atom being electrophilic. It is susceptible to nucleophilic substitution (SN2) reactions, a characteristic feature of primary haloalkanes.[11] While generally less reactive than the strained epoxide, this site can react with strong nucleophiles, potentially leading to undesired side products if not controlled.

Primary Degradation Pathways

The inherent reactivity of this compound leads to two main degradation pathways: hydrolysis and polymerization. These processes compromise sample purity, reduce yield in subsequent reactions, and can generate hazardous byproducts.

Hydrolysis

Exposure to moisture is a critical failure point. Water can act as a nucleophile, especially under acidic or basic conditions, to open the epoxide ring and form 4-bromo-1,2-butanediol.

-

Mechanism: The reaction can proceed via either acid-catalyzed or base-catalyzed pathways, as described above. Given that atmospheric CO₂ can create a weakly acidic environment in the presence of moisture, acid-catalyzed hydrolysis is a significant concern even without overt contamination.[12]

Polymerization

The ability of one molecule to open the epoxide ring of another can lead to oligomerization or polymerization. This process can be initiated by a variety of contaminants.

-

Mechanism: A nucleophile (e.g., a water molecule, a hydroxide ion, or even another molecule of the epoxide) opens the ring of one molecule, generating an alkoxide. This alkoxide is itself a potent nucleophile and can then attack another epoxide molecule, propagating a chain reaction. This process can lead to a viscous, intractable mixture and a significant loss of the desired monomeric starting material.

Caption: Environmental factors leading to hydrolysis or polymerization.

Recommended Storage Conditions: A Self-Validating System

A proper storage protocol is not merely a set of rules but a self-validating system designed to mitigate the risks identified in the degradation pathways. The goal is to create an environment that is cold, dry, and inert.

| Parameter | Recommendation | Rationale (Causality) |

| Temperature | 2-8°C or 4°C [3][13] | Reduces the kinetic rate of all degradation reactions (hydrolysis, polymerization, and side reactions). Refrigeration is mandatory. |

| Atmosphere | Inert Gas Blanket (Argon or Nitrogen) [13] | Displaces atmospheric moisture to prevent hydrolysis and excludes oxygen to prevent potential long-term oxidative degradation. |

| Container | Tightly-sealed, amber glass vial/bottle | Prevents ingress of moisture and air.[14][15] Amber glass protects the compound from potential photochemically induced degradation, a general best practice for reactive chemicals. |

| Incompatibilities | Store away from acids, strong bases, and oxidizing agents [16] | These substances are potent initiators/catalysts for rapid and potentially exothermic polymerization or hydrolysis.[16] |

| Location | Well-ventilated, designated flammable storage area [14][16] | The compound is a flammable liquid (Flash Point 59°C).[3][4] Proper storage mitigates fire risk.[14] |

Experimental Protocol: Safe Handling and Use

Adherence to a strict handling protocol is critical for both personnel safety and maintaining the compound's purity. This compound is classified as a flammable liquid and causes skin, eye, and respiratory irritation.[14][17]

Personal Protective Equipment (PPE)

-

Eye Protection: Wear tightly fitting safety goggles with side-shields.[14]

-

Hand Protection: Handle with chemical-impermeable gloves (e.g., nitrile, neoprene) inspected prior to use.[14]

-

Body Protection: Wear a flame-retardant lab coat and appropriate protective clothing.[14]

Step-by-Step Handling Workflow

-

Preparation: Ensure work is conducted in a certified chemical fume hood with adequate ventilation to avoid inhaling vapors.[14][15] Remove all potential ignition sources from the area.[14][16]

-

Equilibration: Before opening, allow the refrigerated container to equilibrate to room temperature in a desiccator. This crucial step prevents atmospheric moisture from condensing on the cold surfaces and contaminating the compound upon opening.

-

Inert Atmosphere Dispensing: If possible, perform all transfers under an inert atmosphere (e.g., using a Schlenk line or in a glovebox). If not feasible, work quickly and efficiently to minimize exposure to air. Use clean, dry syringes or cannulas for liquid transfer.

-

Sealing and Storage: After dispensing the required amount, flush the headspace of the original container with an inert gas (argon or nitrogen), securely reseal the container, and promptly return it to refrigerated storage.

-

Waste Disposal: Dispose of unused material and contaminated items as hazardous chemical waste in accordance with local, state, and federal regulations.[14]

Caption: A validated workflow for handling this compound.

Conclusion

The long-term stability of this compound is fundamentally dependent on the rigorous exclusion of moisture and catalytic impurities (acids, bases) while maintaining low-temperature storage. Its dual reactivity, while advantageous for synthesis, presents clear degradation risks through hydrolysis and polymerization. By understanding the chemical principles behind its instability and implementing the validated storage and handling protocols outlined in this guide, researchers can ensure the compound's integrity, achieve reproducible experimental outcomes, and maintain a safe laboratory environment.

References

-

Mechanisms of Hydrolysis and Rearrangements of Epoxides. ResearchGate. [Link]

-

chemical label this compound. GHS. [Link]

-

This compound - Introduction. ChemBK. [Link]

-

Epoxide. Wikipedia. [Link]

-

Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]

-

an introduction to halogenoalkanes (haloalkanes). Chemguide. [Link]

-

Epoxide Reactions: Acid-Assisted Ring Opening (H₃O⁺, ROH/H⁺, HX). OrgoSolver. [Link]

-

Physical Properties of Haloalkanes and Haloarenes. Unacademy. [Link]

-

Selective conversion of bromo oxirane into tetrahydropyranylacrylate by epoxide ring opening. Chemical Communications (RSC Publishing). [Link]

-

18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]

-

Opening of Epoxides With Acid. Master Organic Chemistry. [Link]

-

18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry: A Tenth Edition. [Link]

-

Physical Properties of Haloalkanes: Key Points & Examples. Vedantu. [Link]

-

18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry | OpenStax. [Link]

-

Haloalkane. Wikipedia. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 13287-42-8 [sigmaaldrich.com]

- 4. (S)-(-)-(2-溴乙基)环氧乙烷 technical, ≥90% (sum of enantiomers, GC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. orgosolver.com [orgosolver.com]

- 9. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Haloalkane - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. 13287-42-8|this compound|BLD Pharm [bldpharm.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. aksci.com [aksci.com]

- 16. fishersci.com [fishersci.com]

- 17. chemical-label.com [chemical-label.com]

An In-Depth Technical Guide to the Safe Handling and Use of 2-(2-Bromoethyl)oxirane for Researchers and Drug Development Professionals

Foreword: A Proactive Stance on Laboratory Safety

In the fast-paced world of pharmaceutical research and development, the pursuit of novel therapeutics often involves working with highly reactive and potentially hazardous chemical entities. 2-(2-Bromoethyl)oxirane is one such molecule—a versatile building block whose very reactivity makes it invaluable for the synthesis of complex molecular architectures, yet also demands our utmost respect and caution. This guide is intended to move beyond the standard safety data sheet, offering a deeper, more nuanced understanding of the hazards associated with this compound and providing practical, field-tested protocols for its safe handling. As scientists, our commitment to innovation must be matched by an unwavering dedication to the safety of ourselves, our colleagues, and our environment. This document is a cornerstone of that commitment.

Section 1: The Chemical and Hazard Profile of this compound

This compound, with the CAS number 13287-42-8, is a bifunctional electrophile containing both a reactive epoxide ring and a primary alkyl bromide.[1][2] This unique combination of functional groups allows for sequential reactions with various nucleophiles, making it a valuable synthon in medicinal chemistry. However, this dual reactivity is also the source of its significant health and safety hazards.

Physicochemical Properties

A thorough understanding of the physical properties of a chemical is the first step in ensuring its safe handling.

| Property | Value | Source |

| Molecular Formula | C₄H₇BrO | |

| Molecular Weight | 151.00 g/mol | |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 157 °C at 760 mmHg | [2] |

| Flash Point | 59 °C (138.2 °F) - closed cup | [3] |

| Density | 1.521 g/mL at 20 °C | [3] |

| Solubility | Soluble in organic solvents, insoluble in water. | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors that necessitate stringent safety protocols.[4][5][6]

-

Flammable Liquid (Category 3): With a flashpoint of 59°C, this compound's vapors can form flammable mixtures with air at elevated temperatures.[3] All work should be conducted away from ignition sources.

-

Skin and Eye Irritant (Category 2): Direct contact can cause significant irritation to the skin and eyes.[1]

-

Respiratory Irritant (Specific Target Organ Toxicity - Single Exposure, Category 3): Inhalation of vapors may lead to irritation of the respiratory tract.[3]

-

Harmful if Swallowed (Acute Toxicity, Oral - Category 4): Ingestion of this chemical can be harmful.[6]

Section 2: The Scientific Rationale for Stringent Handling—Understanding the Reactivity of a Bifunctional Electrophile

To truly appreciate the need for the safety protocols outlined in this guide, it is essential to understand the chemical reactivity of this compound. This molecule possesses two electrophilic sites: the carbon atoms of the strained oxirane ring and the carbon atom attached to the bromine.

The high reactivity of the epoxide is due to significant ring strain, which is relieved upon nucleophilic attack. The carbon-bromine bond is polarized, making the carbon atom electron-deficient and susceptible to nucleophilic substitution. This dual reactivity means the molecule can readily react with biological nucleophiles such as the nitrogen and oxygen atoms in DNA bases and the sulfur and nitrogen atoms in amino acid residues of proteins.[8][9] This alkylation of critical biomolecules is the mechanistic basis for its toxicity, mutagenicity, and potential carcinogenicity.

Section 3: Engineering Controls—The First Line of Defense

The primary principle of chemical safety is to minimize exposure. Engineering controls are the most effective way to achieve this.

-

Chemical Fume Hood: All work with this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute. The sash should be kept as low as possible.[10]

-

Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

-

Designated Work Area: A specific area within the fume hood should be designated for work with this chemical. This area should be clearly marked and decontaminated after each use.[11]

Section 4: Personal Protective Equipment (PPE)—The Essential Barrier

While engineering controls are paramount, the use of appropriate PPE is mandatory to protect against accidental splashes and spills.

Hand Protection

The choice of gloves is critical when handling halogenated hydrocarbons and epoxides. Not all common laboratory gloves provide adequate protection.

-

Recommended Glove Material: Based on chemical compatibility charts, nitrile gloves offer good resistance to these classes of compounds for incidental contact. For extended contact or in the case of a spill, heavier-duty gloves such as neoprene or PVC should be used.[11] Always double-glove when handling neat this compound.

-

Glove Inspection and Use: Before each use, visually inspect gloves for any signs of degradation or punctures. Change gloves immediately if they become contaminated. Never reuse disposable gloves.[12]

Eye and Face Protection

-

Safety Goggles: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.

-

Face Shield: A face shield should be worn over safety goggles when there is a significant risk of splashing, such as during transfers of larger quantities or when working with reactions under pressure.

Body Protection

-

Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure front closure is required.

-

Apron: A chemical-resistant apron worn over the lab coat provides an additional layer of protection.

-

Footwear: Closed-toe shoes are mandatory. Perforated shoes or sandals are not permitted in the laboratory.[12]

Section 5: Safe Handling and Experimental Protocols

Adherence to strict protocols is essential for the safe use of this compound in a research setting.

Storage

-

Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[4]

-

Keep the container tightly closed to prevent the escape of vapors.[4]

-

Store separately from incompatible materials such as strong oxidizing agents, acids, and bases.

-

The storage area should be clearly labeled with the appropriate hazard warnings.

Weighing and Transferring

-

Preparation: Before starting, ensure the fume hood is clean and uncluttered. Have all necessary equipment, including a spill kit, readily available.

-

Personal Protective Equipment: Don all required PPE as outlined in Section 4.

-

Dispensing: Use a syringe or a cannula for transferring the liquid to minimize the risk of spills and vapor release. If weighing, do so in a tared, sealed container within the fume hood.

-

Cleaning: After transfer, decontaminate the exterior of the container and any equipment used with an appropriate solvent (e.g., isopropanol) and wipe dry.

In Chemical Reactions

-

Reaction Setup: All reactions should be performed in a fume hood. The apparatus should be securely clamped and have adequate pressure relief if there is a potential for gas evolution.

-

Temperature Control: Be mindful of exothermic reactions. Use an ice bath to control the reaction temperature, especially during the initial addition of reagents.

-

Quenching: Quench reactions carefully, especially when unreacted this compound may be present. Add the quenching agent slowly and with cooling.

Section 6: Emergency Procedures—Preparedness is Key

Even with the best precautions, accidents can happen. A well-rehearsed emergency plan is crucial.

Spills

-

Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

-

Assess the Situation: If the spill is large or you are not comfortable cleaning it up, contact your institution's emergency response team.

-

Cleanup (for small, manageable spills):

-

Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.

-

Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent).

-

Carefully collect the absorbed material into a sealable, labeled container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

All materials used for cleanup should be disposed of as hazardous waste.

-

Personal Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.[4]

-

Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

-

Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, administer oxygen if you are trained to do so. Seek immediate medical attention.[4]

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

Fire

-

If a fire occurs, activate the fire alarm and evacuate the area.

-

If the fire is small and you are trained to use a fire extinguisher, you may attempt to extinguish it using a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[4]

-

Do not use water, as it may not be effective and could spread the flammable liquid.

-

Never put yourself at risk. If there is any doubt, evacuate and let emergency responders handle the fire.

Section 7: Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste. Follow your institution's and local regulations for hazardous waste disposal. Containers should be tightly sealed and clearly labeled with the contents and associated hazards.

Section 8: Applications in Drug Discovery and Development

The utility of this compound as a synthetic intermediate is demonstrated in the development of various therapeutic agents. Its bifunctional nature allows for the construction of complex heterocyclic scaffolds that are often found in biologically active molecules. For instance, it can be a key building block in the synthesis of certain antiviral and anticancer agents.[13][14][15][16][17][18] The oxirane can be opened by a nucleophile, and the bromoethyl group can then be used for further elaboration of the molecule, such as forming a ring system. This versatility makes it a valuable tool for medicinal chemists exploring new chemical space in the quest for novel drugs.

Section 9: Learning from the Past—A Case for Vigilance

While specific documented accidents involving this compound are not readily found in public literature, the history of laboratory safety is replete with incidents involving reactive chemicals that underscore the importance of the precautions outlined in this guide. The tragic death of a researcher at UCLA in 2008 from burns sustained while working with the pyrophoric reagent tert-butyllithium serves as a stark reminder of the potential consequences of underestimating the hazards of reactive chemicals and the critical importance of proper training and PPE.[19][20] Similarly, incidents involving accidental exposure to alkylating agents have resulted in severe health consequences.[8] These cases highlight the need for a culture of safety where every researcher is vigilant, well-informed, and prepared.

Conclusion: A Shared Responsibility

The safe use of this compound is not merely a matter of following a set of rules; it is about cultivating a deep-seated understanding of the chemical's properties and a proactive approach to risk mitigation. By integrating the principles and protocols outlined in this guide into our daily laboratory practices, we can harness the synthetic potential of this valuable reagent while upholding our fundamental responsibility to ensure a safe working environment for all.

References

-

Wikipedia. (2024). Death of Gloria Ramirez. Retrieved from [Link]

-

UNC Environmental Health and Safety. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

-

Education Bureau, The Government of the Hong Kong Special Administrative Region. (n.d.). Case Studies on Laboratory Accident. Retrieved from [Link]

-

National Center for Biotechnology Information. (1996). 2,2-Bis(bromomethyl)propane-1,3-diol. In Some Industrial Chemicals. Retrieved from [Link]

- Khan, I., et al. (2022). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. RSC Medicinal Chemistry, 13(7), 786-817.

-

Health, Safety and Environment Office, The Hong Kong University of Science and Technology. (n.d.). Lessons Learnt from a Tragic Chemistry Laboratory Accident in UCLA. Retrieved from [Link]

-

BioSpace. (2019). Top Science Mishaps (laboratory accident) Over the Past 60 Years. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Provisional Peer-Reviewed Toxicity Values for 1-Bromo-2-Chloroethane (CASRN 107-04-0). Retrieved from [Link]